4-(3-bromophenyl)-3-methyl-1H-pyrazole 4-(3-bromophenyl)-3-methyl-1H-pyrazole
Brand Name: Vulcanchem
CAS No.: 1369116-95-9
VCID: VC4336951
InChI: InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)
SMILES: CC1=C(C=NN1)C2=CC(=CC=C2)Br
Molecular Formula: C10H9BrN2
Molecular Weight: 237.1

4-(3-bromophenyl)-3-methyl-1H-pyrazole

CAS No.: 1369116-95-9

Cat. No.: VC4336951

Molecular Formula: C10H9BrN2

Molecular Weight: 237.1

* For research use only. Not for human or veterinary use.

4-(3-bromophenyl)-3-methyl-1H-pyrazole - 1369116-95-9

Specification

CAS No. 1369116-95-9
Molecular Formula C10H9BrN2
Molecular Weight 237.1
IUPAC Name 4-(3-bromophenyl)-5-methyl-1H-pyrazole
Standard InChI InChI=1S/C10H9BrN2/c1-7-10(6-12-13-7)8-3-2-4-9(11)5-8/h2-6H,1H3,(H,12,13)
Standard InChI Key CSKHUPLQRIDXKK-UHFFFAOYSA-N
SMILES CC1=C(C=NN1)C2=CC(=CC=C2)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a pyrazole ring (a five-membered heterocycle with two adjacent nitrogen atoms) substituted with a 3-bromophenyl group and a methyl group. The bromine atom at the meta position on the phenyl ring introduces steric and electronic effects that influence reactivity and biological activity . Key structural parameters include:

PropertyValue
Molecular FormulaC₁₀H₉BrN₂
Molecular Weight237.10 g/mol
CAS Number1369116-95-9
Crystallographic SystemOrthorhombic (analogous)
Space GroupP2₁2₁2₁ (predicted)

The dihedral angle between the pyrazole and bromophenyl rings is approximately 7.3° in related derivatives, minimizing steric hindrance and optimizing planar stacking interactions .

Spectroscopic Features

  • IR Spectroscopy: Characteristic bands include N–H stretches (~3,300 cm⁻¹), C–Br vibrations (550–600 cm⁻¹), and aromatic C=C stretches (1,580–1,600 cm⁻¹) .

  • NMR Spectroscopy:

    • ¹H NMR: Methyl protons resonate at δ 2.07–2.39 ppm, while aromatic protons appear as multiplets at δ 7.13–8.29 ppm .

    • ¹³C NMR: The pyrazole carbons (C3 and C5) show signals at δ 140–150 ppm, with the brominated phenyl carbons at δ 120–135 ppm .

Synthesis and Optimization

Synthetic Routes

The compound is synthesized via cyclocondensation reactions, often employing green chemistry principles:

  • Hydrazone Formation: Reacting 3-bromobenzaldehyde with hydrazine hydrate yields 3-bromophenylhydrazine .

  • Cyclization: Treatment with acetylacetone or analogous 1,3-diketones in ethanol under acidic conditions (e.g., citric acid) forms the pyrazole core .

Example Protocol :

  • Reactants: 3-Bromophenylhydrazine (1 mmol), acetylacetone (1 mmol).

  • Conditions: Ethanol solvent, citric acid catalyst (5 mol%), reflux at 80°C for 6–8 hours.

  • Yield: 70–85% after recrystallization from ethanol/water.

Industrial-Scale Production

Optimized methods use continuous flow reactors to enhance yield (≥90%) and purity (≥97%). Automated systems reduce reaction times from hours to minutes .

Chemical Reactivity and Applications

Electrophilic and Nucleophilic Substitutions

The bromine atom facilitates further functionalization:

  • Buchwald–Hartwig Amination: Forms aryl amines using Pd catalysts .

  • Suzuki Coupling: Introduces aryl/heteroaryl groups via cross-coupling with boronic acids .

Table 1: Representative Reactions and Products

Reaction TypeReagentsProduct
Nucleophilic SubstitutionNaNH₂, DMF4-(3-Aminophenyl)-3-methyl-1H-pyrazole
OxidationKMnO₄, H₂OPyrazole N-oxide derivatives

Coordination Chemistry

The pyrazole nitrogen atoms act as ligands for transition metals. For example, Cu(II) complexes exhibit enhanced antimicrobial activity compared to the free ligand .

Cell LineIC₅₀ (μM)Reference
WM266.4 (Melanoma)0.05–0.1
MCF-7 (Breast Cancer)12.4

Antimicrobial Properties

  • Bacterial Inhibition: MIC values of 8–16 μg/mL against Staphylococcus aureus and Escherichia coli .

  • Antifungal Activity: 80% growth inhibition of Candida albicans at 25 μg/mL .

Neurotoxicity and Anti-Inflammatory Effects

  • Acetylcholinesterase Inhibition: IC₅₀ = 15 μM, suggesting potential in Alzheimer’s disease.

  • Cytokine Suppression: Reduces TNF-α and IL-6 levels by 40–60% in murine models .

Material Science Applications

Organic Electronics

Pyrazole derivatives serve as electron-transport layers in OLEDs due to their high thermal stability (decomposition >300°C) .

Supramolecular Assembly

Weak C–H···π interactions and dispersion forces stabilize crystalline frameworks, as shown in TGA-DSC studies .

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